molecular formula C25H32N4O2S B11504030 N-1-adamantyl-2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

N-1-adamantyl-2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B11504030
M. Wt: 452.6 g/mol
InChI Key: GHVRMOFYJZMYEA-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features an adamantane core, a triazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction.

    Incorporation of the Phenoxy Group: The phenoxy group is attached through an etherification reaction.

    Final Assembly: The final step involves coupling the triazole derivative with the adamantane and phenoxy intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the adamantane core.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the phenoxy group.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, while the adamantane core provides structural stability. The phenoxy group can enhance the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-(ADAMANTAN-1-YL)-2-({5-[(2-ISOPROPYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • **N-(ADAMANTAN-1-YL)-2-({5-[(2-CHLOROPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(ADAMANTAN-1-YL)-2-({5-[(2-METHYLPHENOXY)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane core provides rigidity and stability, while the triazole ring and phenoxy group offer versatile reactivity and binding potential.

Properties

Molecular Formula

C25H32N4O2S

Molecular Weight

452.6 g/mol

IUPAC Name

N-(1-adamantyl)-2-[[5-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H32N4O2S/c1-3-8-29-22(15-31-21-7-5-4-6-17(21)2)27-28-24(29)32-16-23(30)26-25-12-18-9-19(13-25)11-20(10-18)14-25/h3-7,18-20H,1,8-16H2,2H3,(H,26,30)

InChI Key

GHVRMOFYJZMYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC=C)SCC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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